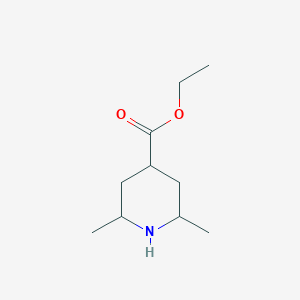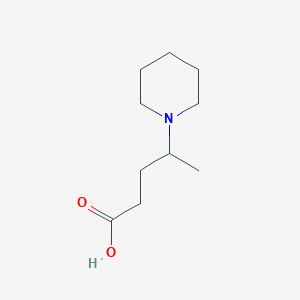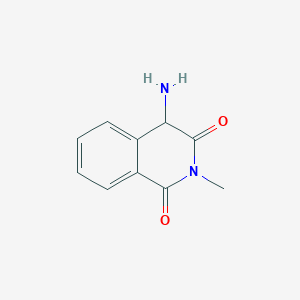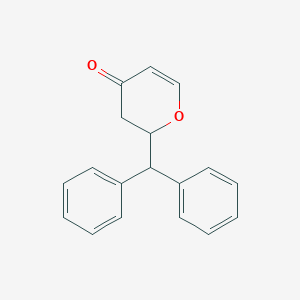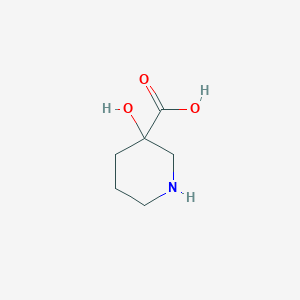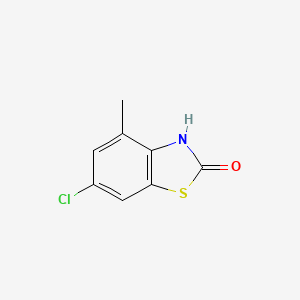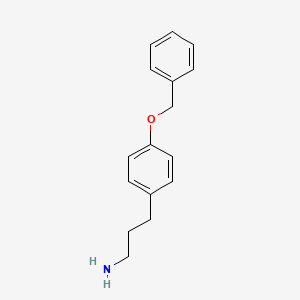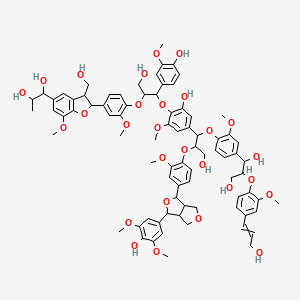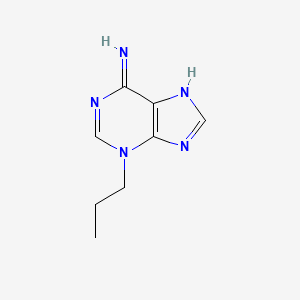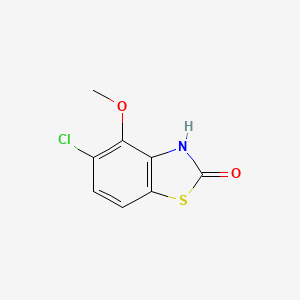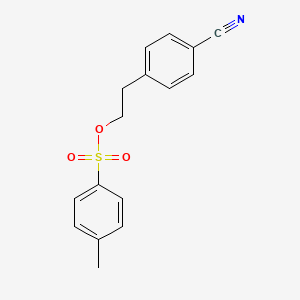
4-Cyanophenethyl 4-methylbenzenesulfonate
Overview
Description
4-Cyanophenethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C16H15NO3S and a molecular weight of 301.36 g/mol . This compound is characterized by the presence of a cyanophenethyl group and a methylbenzenesulfonate group. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenethyl 4-methylbenzenesulfonate typically involves the reaction of 4-(2-hydroxyethyl)benzonitrile with tosyl chloride in the presence of triethylamine in dichloromethane at temperatures ranging from 0°C to room temperature . The general procedure includes dissolving benzonitrile in dichloromethane, adding triethylamine, and then adding tosyl chloride as a solid. The reaction mixture is stirred overnight under a positive pressure of nitrogen, followed by quenching with a saturated aqueous solution of ammonium chloride. The mixture is then extracted with dichloromethane, and the organic solution is separated and dried over sodium sulfate. The crude product is obtained as a yellow solid and can be recrystallized from ethyl acetate/hexanes to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions and reagents remain consistent, with adjustments made to optimize yield and purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Cyanophenethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.
Oxidation and Reduction Reactions: The cyanophenethyl group can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Triethylamine: Used as a base in the synthesis of the compound.
Tosyl Chloride: Acts as a sulfonating agent.
Dichloromethane: Serves as a solvent for the reaction.
Major Products Formed
The major product formed from the synthesis of this compound is the compound itself, which can be further used as an intermediate in other chemical reactions.
Scientific Research Applications
4-Cyanophenethyl 4-methylbenzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyanophenethyl 4-methylbenzenesulfonate involves its interaction with molecular targets through its functional groups. The cyanophenethyl group can participate in various binding interactions, while the sulfonate group can enhance solubility and reactivity. The compound’s effects are mediated through its ability to undergo substitution and other chemical reactions, influencing molecular pathways and targets.
Comparison with Similar Compounds
Similar Compounds
4-Cyanophenethyl 4-methylbenzenesulfonate: Characterized by the presence of a cyanophenethyl group and a methylbenzenesulfonate group.
4-Cyanophenethyl 4-methylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonate group.
4-Cyanophenethyl 4-methylbenzenesulfonyl chloride: Contains a sulfonyl chloride group, making it more reactive in certain chemical reactions.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to participate in various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(4-cyanophenyl)ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-13-2-8-16(9-3-13)21(18,19)20-11-10-14-4-6-15(12-17)7-5-14/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIRKWKVTSPBQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
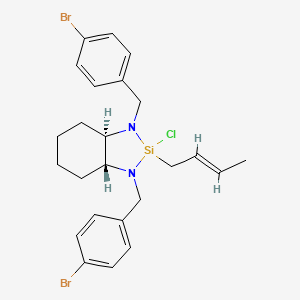

![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(iodomethylsulfanylcarbonyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B3285482.png)

